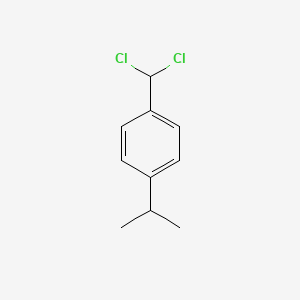
1-(Dichloromethyl)-4-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-4-isopropylbenzene is an organic compound characterized by the presence of a dichloromethyl group and an isopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-4-isopropylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-isopropylbenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(dichloromethyl)-4-isopropylbenzene often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-4-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dichloromethyl)-4-isopropylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(dichloromethyl)-4-isopropylbenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo electrophilic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce new functional groups into the benzene ring. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
1-(Dichloromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
1-(Dichloromethyl)-4-tert-butylbenzene: Contains a tert-butyl group, providing more steric hindrance compared to the isopropyl group.
1-(Dichloromethyl)-4-ethylbenzene: Features an ethyl group, offering different steric and electronic properties.
Uniqueness: 1-(Dichloromethyl)-4-isopropylbenzene is unique due to the combination of the dichloromethyl and isopropyl groups, which impart distinct reactivity and selectivity in chemical reactions. The isopropyl group provides moderate steric hindrance, making the compound versatile for various synthetic applications.
Properties
CAS No. |
82234-68-2 |
|---|---|
Molecular Formula |
C10H12Cl2 |
Molecular Weight |
203.10 g/mol |
IUPAC Name |
1-(dichloromethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,10H,1-2H3 |
InChI Key |
GOLKHAUFRFNCPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


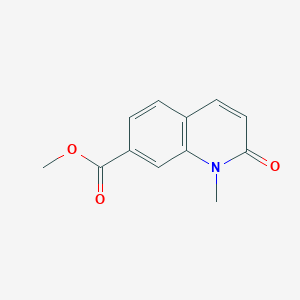
![5-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15333718.png)

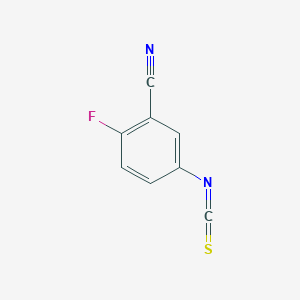
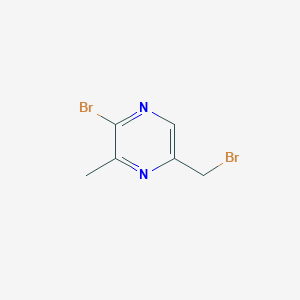
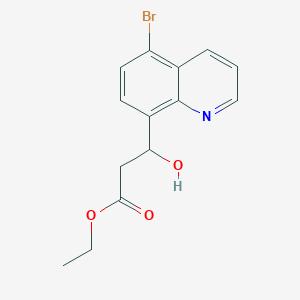
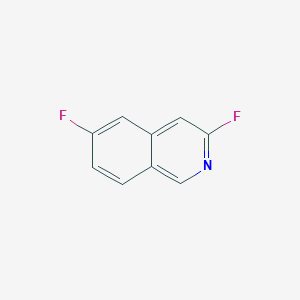
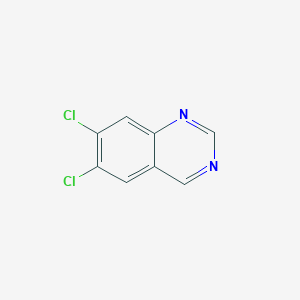
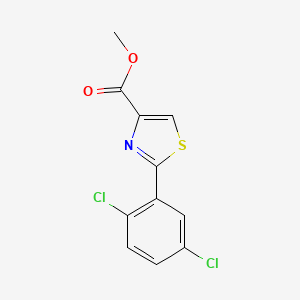
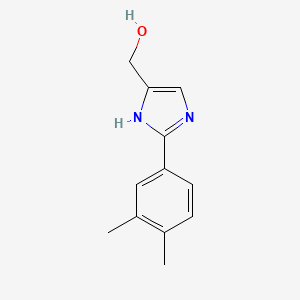
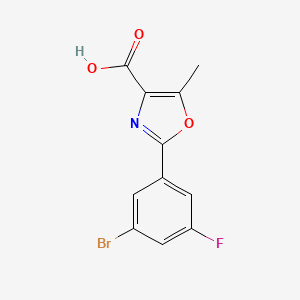
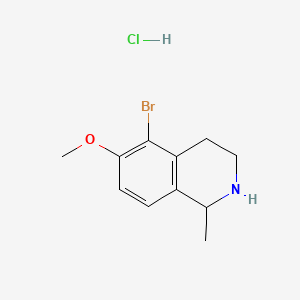
![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B15333786.png)
![8-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15333787.png)
